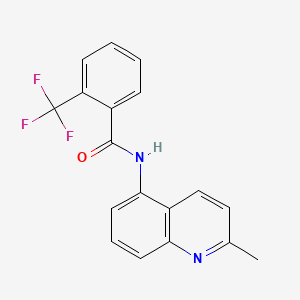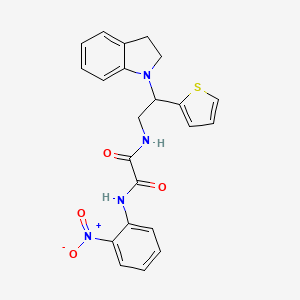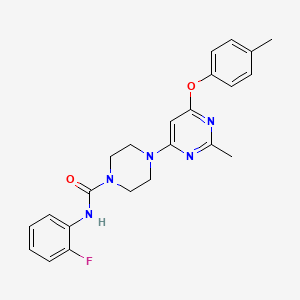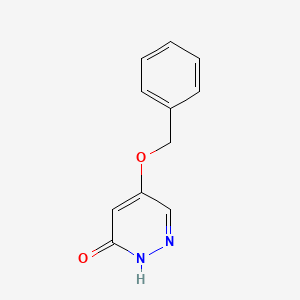![molecular formula C23H29N3O5 B2843992 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one CAS No. 898429-27-1](/img/structure/B2843992.png)
2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Applications De Recherche Scientifique
G Protein-Biased Dopaminergics
The study by Möller et al. (2017) discovered that 1,4-disubstituted aromatic piperazines, a structural motif that shares similarity with the queried compound, act as high-affinity partial agonists at dopamine D2 receptors, favoring G protein activation over β-arrestin recruitment. This selective activation suggests potential therapeutic applications in treating disorders like schizophrenia without the typical side effects associated with dopamine receptor agonists (Möller et al., 2017).
Anticonvulsant and Antimicrobial Activities
Aytemir et al. (2010) synthesized derivatives closely related to the queried compound, demonstrating potent anticonvulsant properties in electroshock and Metrazol-induced seizure models. These findings highlight the potential of such compounds in developing new treatments for epilepsy. Additionally, their study provides insights into the neuroprotective and antimicrobial potential of these derivatives, suggesting broad therapeutic applications (Aytemir et al., 2010).
Antiarrhythmic and Antihypertensive Effects
Research by Malawska et al. (2002) explored the pharmacological properties of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including structures akin to the queried compound, finding significant antiarrhythmic and antihypertensive effects. These effects were attributed to alpha-adrenolytic properties, indicating potential applications in cardiovascular disease management (Malawska et al., 2002).
Antagonistic Interaction with CB1 Cannabinoid Receptor
Shim et al. (2002) investigated the molecular interaction of a structurally related compound with the CB1 cannabinoid receptor, showing potent and selective antagonism. This research suggests potential applications in developing treatments for disorders associated with cannabinoid system dysregulation, such as obesity, addiction, and metabolic syndrome (Shim et al., 2002).
Mécanisme D'action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, resulting in their activation or blockade . This interaction leads to changes in the physiological functions controlled by these receptors, such as muscle contraction .
Biochemical Pathways
The affected pathways involve the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . These neurotransmitters are the natural ligands for alpha1-adrenergic receptors . The compound’s interaction with these receptors can influence the signaling pathways associated with these neurotransmitters .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds with an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the physiological functions controlled by alpha1-adrenergic receptors . These include the contraction of smooth muscles in various parts of the body .
Propriétés
IUPAC Name |
2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-29-19-6-4-18(5-7-19)25-12-10-24(11-13-25)15-20-14-21(27)22(16-30-20)31-17-23(28)26-8-2-3-9-26/h4-7,14,16H,2-3,8-13,15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNYKHKSRZDGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2843909.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2843910.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2843912.png)



![4-(3-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2843917.png)

![3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one](/img/structure/B2843920.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2843925.png)

![cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/no-structure.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2843932.png)